methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
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Description
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9ClN4O3 and its molecular weight is 280.67 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉ClN₄O₃
- Molecular Weight : 252.67 g/mol
- CAS Number : 2314691
- SMILES Notation : COC(=O)C1=NN(C(=O)C2=C(N=N1)N=C(N=C2)C(C)=O)Cl
This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
This compound can be synthesized through various methods involving the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-1H-1,2,4-triazole-5-carboxylate. The process typically involves:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives.
- Acylation : Reaction with acyl chlorides to introduce the chlorobenzoyl group.
- Esterification : Converting the carboxylic acid group into a methyl ester.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from triazole derivatives have shown potent cytotoxicity against leukemia cell lines such as K562 and CCRF-SB. The median inhibitory concentration (IC50) values for some derivatives were reported to be significantly lower than those of standard chemotherapeutics like ribavirin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
11g | K562 | 13.6 |
6g | CCRF-SB | 112 |
These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Research indicates that related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes or interference with nucleic acid synthesis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Methicillin-resistant S. aureus | 0.125 |
These results highlight the potential of triazole derivatives in treating resistant bacterial infections .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various triazole derivatives, including this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of triazoles against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic resistance.
Properties
Molecular Formula |
C11H9ClN4O3 |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14,15,16,17) |
InChI Key |
HTNXZTLBVIXWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.